Methyl 4-(difluoromethoxy)-1-naphthoate
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Overview
Description
Methyl 4-(difluoromethoxy)-1-naphthoate is an organic compound that belongs to the class of naphthoates It is characterized by the presence of a difluoromethoxy group attached to the naphthalene ring
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Methyl 4-(difluoromethoxy)-1-naphthoate are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as trifluoromethyl ethers, have been found to have unique properties, including increased stability and lipophilicity
Cellular Effects
Similar compounds have been shown to influence cell function . For instance, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid has been shown to inhibit the expression of certain proteins and reduce inflammation and fibrosis in pulmonary cells .
Molecular Mechanism
It is known that similar compounds can exert their effects through various mechanisms, including binding interactions with biomolecules and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(difluoromethoxy)-1-naphthoate typically involves the introduction of the difluoromethoxy group into the naphthalene ring. One common method is the late-stage difluoromethylation, which can be achieved using various difluoromethylation reagents. The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the naphthalene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(difluoromethoxy)-1-naphthoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce various reduced naphthalene derivatives .
Scientific Research Applications
Methyl 4-(difluoromethoxy)-1-naphthoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(trifluoromethoxy)-1-naphthoate
- Methyl 4-(methoxy)-1-naphthoate
- Methyl 4-(ethoxy)-1-naphthoate
Uniqueness
Methyl 4-(difluoromethoxy)-1-naphthoate is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its analogs .
Properties
IUPAC Name |
methyl 4-(difluoromethoxy)naphthalene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O3/c1-17-12(16)10-6-7-11(18-13(14)15)9-5-3-2-4-8(9)10/h2-7,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUGPIJSNZBHLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C2=CC=CC=C21)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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